4-methylpiperazine-1-carbonyl Chloride

Catalog No.
S798791
CAS No.
39539-66-7
M.F
C6H11ClN2O
M. Wt
162.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-methylpiperazine-1-carbonyl Chloride

CAS Number

39539-66-7

Product Name

4-methylpiperazine-1-carbonyl Chloride

IUPAC Name

4-methylpiperazine-1-carbonyl chloride

Molecular Formula

C6H11ClN2O

Molecular Weight

162.62 g/mol

InChI

InChI=1S/C6H11ClN2O/c1-8-2-4-9(5-3-8)6(7)10/h2-5H2,1H3

InChI Key

FBAIGEMWTOSCRU-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)Cl

Canonical SMILES

CN1CCN(CC1)C(=O)Cl

4-methylpiperazine-1-carbonyl chloride is an organic compound with the molecular formula C₆H₁₁ClN₂O. It features a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a carbonyl chloride functional group. This compound is known for its corrosive nature and is classified as a laboratory chemical. Its structure consists of a methyl group attached to the piperazine nitrogen, enhancing its solubility and reactivity in various chemical environments .

There is no scientific research readily available on the mechanism of action of 4-MPCI.

Acyl chlorides are generally hazardous due to their reactivity. They can react with water to release hydrochloric acid fumes, which are corrosive and can irritate the skin, eyes, and respiratory system []. Acyl chlorides can also react with alcohols or amines, releasing heat [].

Due to its functional groups:

  • Acylation Reactions: It can react with amines to form amides, making it useful in synthesizing various pharmaceuticals.
  • Hydrolysis: The carbonyl chloride group can undergo hydrolysis in the presence of water, resulting in the formation of 4-methylpiperazine-1-carboxylic acid and hydrochloric acid.
  • Reactions with Nucleophiles: The carbonyl chloride can react with nucleophiles like alcohols and thiols, leading to the formation of esters and thioesters, respectively.

These reactions underscore its utility in organic synthesis and medicinal chemistry .

The synthesis of 4-methylpiperazine-1-carbonyl chloride typically involves the reaction of 1-methylpiperazine with phosgene. The general synthetic pathway can be outlined as follows:

  • Starting Material: 1-methylpiperazine is used as the starting material.
  • Reaction with Phosgene: The compound is treated with phosgene (carbonyl dichloride) under controlled conditions to introduce the carbonyl chloride functional group.
  • Purification: The product is purified through recrystallization or distillation to obtain pure 4-methylpiperazine-1-carbonyl chloride.

This method highlights the importance of phosgene as a reagent in synthesizing carbonyl compounds .

4-methylpiperazine-1-carbonyl chloride has several applications in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
  • Chemical Research: Used as a building block in organic synthesis for developing new chemical entities.
  • Material Science: Potentially utilized in creating polymers or materials with specific properties due to its reactive functional groups.

Its versatility makes it a valuable compound in both academic and industrial research settings .

Interaction studies involving 4-methylpiperazine-1-carbonyl chloride primarily focus on its reactivity with biological molecules. While specific data may be sparse, general trends indicate that:

  • Reactivity with Amines: It readily reacts with amines to form stable amides, which may have implications for drug design.
  • Potential Toxicity: Due to its corrosive nature, caution is advised when handling this compound, particularly regarding skin and respiratory exposure.

Further research into its interactions could provide insights into its safety profile and potential therapeutic applications .

Several compounds share structural similarities with 4-methylpiperazine-1-carbonyl chloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-MethylpiperazineC₅H₁₃N₂Basic piperazine structure without carbonyl
4-EthylpiperazineC₇H₁₄N₂Ethyl substitution on the piperazine ring
4-MethylpiperidineC₆H₁₄NSaturated derivative of piperazine
4-Methylpiperazin-1-carboxylic acidC₆H₁₁N₂O₂Carboxylic acid derivative

Uniqueness

4-methylpiperazine-1-carbonyl chloride is unique due to its combination of a methyl substitution on the piperazine ring and the presence of a carbonyl chloride group. This configuration enhances its reactivity compared to other similar compounds, making it particularly useful as an intermediate in organic synthesis and pharmaceutical development .

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

4-Methylpiperazine-1-carbonyl chloride

Dates

Modify: 2023-08-15

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